5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including compounds related to 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, contributing to the understanding of the structure-activity relationship in this class of compounds (Rahmouni et al., 2016).
Experimental and Theoretical Study
Modzelewska-Banachiewicz et al. (2012) conducted an experimental and theoretical study on the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide, which is structurally related to the compound . The study explored the formation of 1,2,4-triazole-containing alkenoic acid derivatives, providing insight into the molecular structure and potential applications of such compounds (Modzelewska-Banachiewicz et al., 2012).
Antiavian Influenza Virus Activity
Hebishy et al. (2020) reported on the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, including structures related to 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. These compounds showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential therapeutic applications (Hebishy et al., 2020).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, showcasing the importance of the triazine heterocycle for high potency and selectivity. This research contributes to the understanding of how similar compounds, including 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, can be used as inhibitors in various disease models (Thalji et al., 2013).
properties
IUPAC Name |
5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-15(16(22)18-11-13-7-5-6-10-17-13)19-20-21(12)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQWNGLOCJPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide |
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